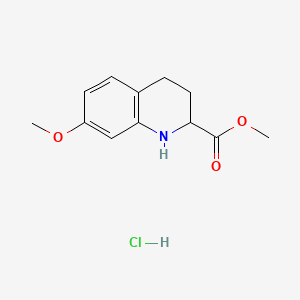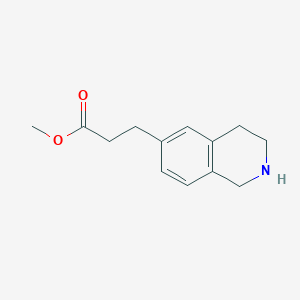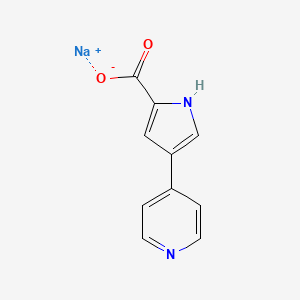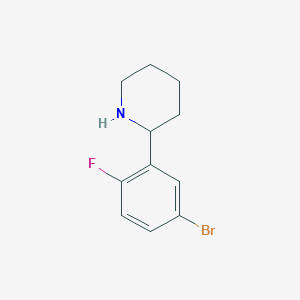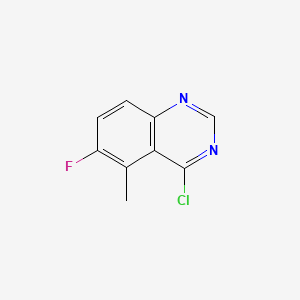
2-(1-Hydroxy-2-methylcyclopentyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Hydroxy-2-methylcyclopentyl)acetic acid is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol . This compound is characterized by a cyclopentane ring substituted with a hydroxyl group and a methyl group, along with an acetic acid moiety. It is primarily used for research purposes and is not intended for human use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-2-methylcyclopentyl)acetic acid typically involves the following steps:
Cyclopentane Derivative Formation: The starting material is a cyclopentane derivative, which undergoes a series of reactions to introduce the hydroxyl and methyl groups at the desired positions.
Acetic Acid Introduction: The acetic acid moiety is introduced through a carboxylation reaction, where the cyclopentane derivative is treated with a carboxylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves bulk synthesis techniques, often utilizing custom synthesis services to ensure high purity and yield . The reaction conditions are optimized to achieve efficient conversion and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Hydroxy-2-methylcyclopentyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of 2-(1-Keto-2-methylcyclopentyl)acetic acid.
Reduction: Formation of 2-(1-Hydroxy-2-methylcyclopentyl)ethanol.
Substitution: Formation of 2-(1-Halo-2-methylcyclopentyl)acetic acid or 2-(1-Amino-2-methylcyclopentyl)acetic acid.
Wissenschaftliche Forschungsanwendungen
2-(1-Hydroxy-2-methylcyclopentyl)acetic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: Research involving this compound focuses on its potential therapeutic effects and pharmacokinetics.
Industry: It is employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1-Hydroxy-2-methylcyclopentyl)acetic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes involved in metabolic pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Hydroxycyclopentyl)acetic acid: Lacks the methyl group, resulting in different steric and electronic properties.
2-(1-Hydroxy-2-ethylcyclopentyl)acetic acid: Contains an ethyl group instead of a methyl group, affecting its reactivity and interactions.
2-(1-Hydroxy-2-methylcyclohexyl)acetic acid: Features a cyclohexane ring, altering its conformational flexibility and chemical behavior.
Uniqueness
2-(1-Hydroxy-2-methylcyclopentyl)acetic acid is unique due to its specific substitution pattern on the cyclopentane ring, which influences its reactivity and interaction with biological targets.
Eigenschaften
Molekularformel |
C8H14O3 |
|---|---|
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
2-(1-hydroxy-2-methylcyclopentyl)acetic acid |
InChI |
InChI=1S/C8H14O3/c1-6-3-2-4-8(6,11)5-7(9)10/h6,11H,2-5H2,1H3,(H,9,10) |
InChI-Schlüssel |
GGWNZDWTCLMWOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC1(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


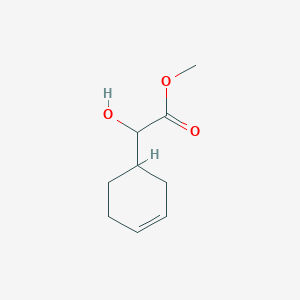

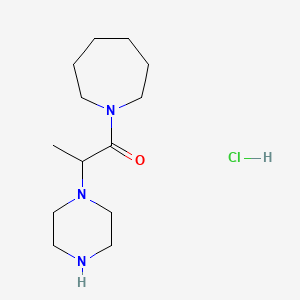
![3-(2-chloro-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione](/img/structure/B15312632.png)

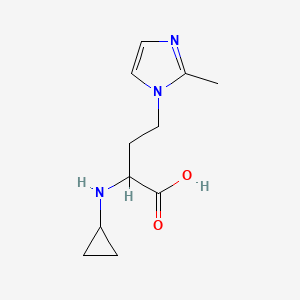
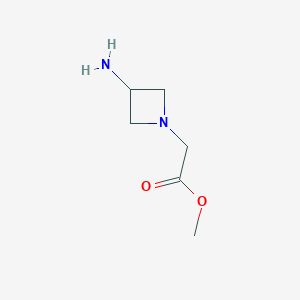
![2-[4-(Methoxycarbonyl)phenyl]butanoic acid](/img/structure/B15312650.png)
